4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Etherification Reaction: The process begins with the etherification of 3-fluoro-4-hydroxy benzaldehyde to obtain 4-difluoromethoxy-3-fluorobenzaldehyde.
Electrophilic Substitution: The 4-difluoromethoxy-3-fluorobenzaldehyde undergoes electrophilic substitution using alkoxy phenylcyclofluorine to yield 3-cyclopropyl methoxy-4-difluoromethoxy benzaldehyde.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and reaction times to ensure high yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Produced via reduction reactions.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid
- 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)-benzaldehyde
Uniqueness
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring with cyclopropyl and difluoromethoxy groups, which imparts distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c1-19-10-6-7(2-5-9(10)20-12(14)15)11-16-17-13(21)18(11)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCMXYGMODKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3CC3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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